molecular formula C15H16ClNO3S B2917780 N-(2-chlorobenzyl)-2-methoxy-4-methylbenzenesulfonamide CAS No. 1374680-90-6

N-(2-chlorobenzyl)-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B2917780
CAS No.: 1374680-90-6
M. Wt: 325.81
InChI Key: BMBQGZUXAXJFBD-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-methoxy-4-methylbenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, making it a subject of research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-methoxy-4-methylbenzenesulfonamide typically involves the reaction of 2-chlorobenzylamine with 2-methoxy-4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation .

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. This inhibition can disrupt essential biological pathways in microorganisms, leading to their growth inhibition or death . Molecular docking studies have shown that the compound can bind effectively to enzyme active sites, providing a basis for its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorobenzyl)-2-methoxy-4-methylbenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit enzymes and participate in diverse chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-11-7-8-15(14(9-11)20-2)21(18,19)17-10-12-5-3-4-6-13(12)16/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBQGZUXAXJFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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